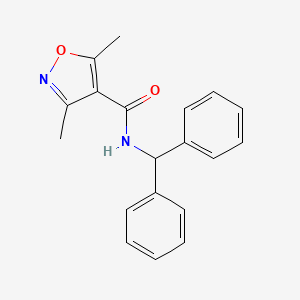![molecular formula C19H25NO3 B5223924 (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5223924.png)
(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in 1963 and is known for its hallucinogenic effects. The chemical structure of DOM is similar to other hallucinogenic drugs such as LSD and mescaline.
作用机制
The mechanism of action of (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is not fully understood. However, it is known to act as a serotonin agonist, which means it binds to serotonin receptors and activates them. This leads to an increase in serotonin levels in the brain, which can cause hallucinations and altered perceptions. (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine also acts on other neurotransmitter systems such as dopamine and norepinephrine, which can contribute to its psychoactive effects.
Biochemical and Physiological Effects:
(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to visual hallucinations. (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have long-lasting effects on the brain, with some studies suggesting that it can cause changes in brain structure and function.
实验室实验的优点和局限性
(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages for lab experiments. It is a potent and selective serotonin agonist, which makes it a useful tool for studying the serotonin system in the brain. It has also been shown to have long-lasting effects, which can be useful for studying the long-term effects of psychoactive drugs on the brain. However, (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine also has several limitations. It is a Schedule I controlled substance, which means that it is illegal to possess or use without a license. This makes it difficult to obtain for research purposes. (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is also a highly potent psychoactive drug, which can make it difficult to control the dose and ensure the safety of participants in research studies.
未来方向
There are several future directions for research on (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. One area of research is to understand the long-term effects of (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine on the brain and behavior. Another area of research is to develop new drugs based on the structure of (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine that have fewer side effects and are safer for use in humans. Finally, more research is needed to understand the role of the serotonin system in mental disorders such as depression and anxiety, and how drugs like (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be used to treat these disorders.
Conclusion:
In conclusion, (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, or (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, is a potent psychoactive drug that has been used in various scientific research studies. It acts as a serotonin agonist and has been shown to have long-lasting effects on the brain. While it has several advantages for lab experiments, it is also a highly potent and controlled substance, which can make it difficult to obtain and use safely. Future research on (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine will help to further our understanding of the brain and behavior, and may lead to the development of new drugs for the treatment of mental disorders.
合成方法
The synthesis of (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves the condensation of 2,4-dimethoxybenzaldehyde with 3-(4-methoxyphenyl)-1-methylpropylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The final product is purified using various techniques such as recrystallization and column chromatography.
科学研究应用
(2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been used in various scientific research studies to understand its effects on the brain and behavior. It has been used as a tool to study the serotonin system in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine acts as a serotonin agonist, which means it binds to serotonin receptors and activates them. By studying the effects of (2,4-dimethoxyphenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine on the serotonin system, researchers can gain a better understanding of the role of serotonin in various mental disorders such as depression and anxiety.
属性
IUPAC Name |
2,4-dimethoxy-N-[4-(4-methoxyphenyl)butan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-14(5-6-15-7-9-16(21-2)10-8-15)20-18-12-11-17(22-3)13-19(18)23-4/h7-14,20H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSFTMCOCQQTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5223870.png)
![N-{2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}-N'-(4-ethylphenyl)ethanediamide](/img/structure/B5223872.png)
![2-(4-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5223878.png)
![ethyl 5-ethyl-2-{[4-(4-ethyl-1-piperazinyl)-3-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B5223882.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinyl}propanamide](/img/structure/B5223895.png)

![5-(4-chlorophenyl)-N-(5-methyl-3-isoxazolyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5223912.png)
![1-benzyl-3-[(dimethylamino)methyl]-2-methylindeno[2,1-b]pyrrol-8(1H)-one hydrochloride](/img/structure/B5223919.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223933.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5223940.png)
![3-[3-(dimethylamino)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5223948.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5223951.png)